

Comparative Analysis of TP-472 Cross-Reactivity: A Guide for Researchers

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Compound of Interest		
Compound Name:	TP-472	
Cat. No.:	B2554163	Get Quote

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This guide provides a comprehensive comparison of the cross-reactivity profile of **TP-472**, a chemical probe targeting the bromodomains of BRD9 and BRD7, with other notable inhibitors in its class. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for the cited assays are provided.

Introduction to TP-472 and the Importance of Selectivity

TP-472 is a potent inhibitor of Bromodomain-containing protein 9 (BRD9) and its close homolog, BRD7. These proteins are components of the non-canonical BAF (ncBAF) chromatin remodeling complex and are implicated in various cancers, making them attractive therapeutic targets. Chemical probes like **TP-472** are crucial tools for elucidating the biological functions of these proteins. However, the utility of a chemical probe is intrinsically linked to its selectivity. Off-target effects, where a compound interacts with unintended proteins, can lead to misinterpretation of experimental results and potential toxicity.[1] This guide focuses on the cross-reactivity of **TP-472**, comparing it with other widely used BRD9/7 inhibitors: BI-7273, BI-9564, and I-BRD9.

On-Target Potency and Selectivity



The primary targets of **TP-472** are the bromodomains of BRD9 and BRD7. Its potency against these targets and selectivity over other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family (BRD2, BRD3, BRD4), is a critical measure of its utility.

Compound	Target	Potency (Kd, nM)	Potency (IC50, nM)	Assay Type	Reference
TP-472	BRD9	82	-	ITC	[2]
BRD7	-	-	-		
BI-7273	BRD9	<1	19	ITC, AlphaScreen	[3]
BRD7	<1	117	ITC, AlphaScreen	[3]	
BI-9564	BRD9	14	75	ITC, AlphaScreen	[4][5][6]
BRD7	239	3400	ITC, AlphaScreen	[4][5][6]	
I-BRD9	BRD9	-	7.9	TR-FRET	[7]
BRD7	-	~1580 (200-fold selective)	TR-FRET	[8]	

Table 1: Comparison of on-target potency for **TP-472** and other BRD9/7 inhibitors. A lower Kd or IC50 value indicates higher potency.

Cross-Reactivity and Off-Target Profile

A comprehensive understanding of a chemical probe's off-target interactions is paramount. The following tables summarize the known cross-reactivity of **TP-472** and its comparators against other bromodomains and a broader panel of kinases and other proteins.

Bromodomain Selectivity



Compound	Off-Target Bromodomain	Selectivity vs. BRD9	Assay Type	Reference
TP-472	BET Family	High	DSF	[2]
Other Bromodomains (>40)	No significant binding except BRD7/9	Thermal Shift Assay	[2]	
BI-7273	BET Family	>100 μM (inactive)	AlphaScreen	[3]
CECR2	Kd = 88 nM	DiscoverX	[3]	_
FALZ	Kd = 850 nM	DiscoverX	[3]	
BI-9564	BET Family	>100 μM (inactive)	AlphaScreen	[4][5][6]
CECR2	Kd = 258 nM (18-fold selective)	ITC	[4][5][6]	
I-BRD9	BET Family	>700-fold	TR-FRET	[8][9]
Other Bromodomains (34)	>70-fold	BROMOscan	[8][9]	

Table 2: Comparative bromodomain selectivity. High selectivity indicates minimal interaction with other bromodomains.

Broad Panel Screening (Kinases, GPCRs, etc.)



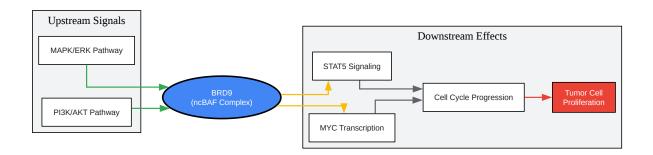
Compound	Screening Panel	Findings	Reference
TP-472	Eurofins CEREP Diversity Profile (@10 μΜ)	Adenosine A1 receptor (14% inh.), Benzodiazepine receptor (47% inh.), PDE2A1 (25% inh.), PDE3A (48% inh.), PDE4D2 (28% inh.)	[2]
BI-7273	Kinase Panel (31 kinases, @10 μM)	3 kinases (ACVR1, TGFBR1, ACVR2B) showed >43% inhibition, but with IC50 > 3.5 μM.	[3]
BI-9564	Kinase Panel (324 kinases, @ <5 μM)	No significant activity.	[4][5][6]
GPCR Panel (55 GPCRs, @10 μM)	2 out of 55 showed >40% inhibition.	[5][6]	
I-BRD9	Broad Panel (49 targets, @ <5 μM)	No significant activity.	[9]

Table 3: Summary of broad panel off-target screening.

Signaling Pathways and Experimental Workflows

To provide a conceptual framework for the application of these inhibitors, the following diagrams illustrate a representative signaling pathway involving BRD9 and a typical workflow for assessing inhibitor cross-reactivity.

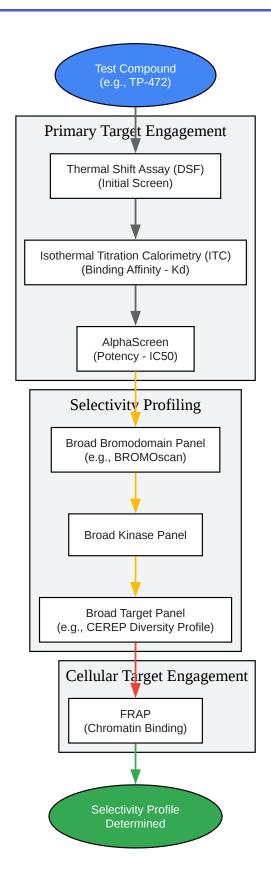




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A simplified diagram of BRD9's role in cancer signaling pathways.[1][10][11]





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A general workflow for assessing inhibitor cross-reactivity.



Experimental Protocols Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

This assay measures the thermal stability of a target protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Principle: A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a
protein is used. As the protein unfolds with increasing temperature, the dye binds to the
exposed hydrophobic core, causing an increase in fluorescence. The midpoint of this
transition is the Tm.

General Protocol:

- A solution containing the purified target protein (e.g., BRD9 bromodomain), the fluorescent dye, and a buffer is prepared.
- The test compound (e.g., TP-472) or a vehicle control is added to the protein-dye mixture in a multi-well plate.
- The plate is placed in a real-time PCR instrument.
- A thermal gradient is applied, and fluorescence is measured at each temperature increment.
- The change in melting temperature (Δ Tm) between the compound-treated and control samples is calculated to determine the stabilizing effect of the compound.[2]

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

 Principle: The heat released or absorbed during the binding of a ligand to a macromolecule is measured directly.



· General Protocol:

- The purified target protein is placed in the sample cell of the calorimeter.
- The test compound is loaded into a titration syringe.
- Small aliquots of the compound are injected into the protein solution at a constant temperature.
- The heat change associated with each injection is measured.
- The resulting data is fitted to a binding model to determine the thermodynamic parameters.[2]

Eurofins CEREP Diversity Profile

This is a broad panel of in vitro binding and enzyme assays designed to identify potential offtarget liabilities of a compound early in the drug discovery process.

- Principle: The test compound is screened at a fixed concentration (typically 10 μM) against a
 diverse set of receptors, ion channels, transporters, and enzymes. The percent inhibition or
 stimulation relative to a control is determined.
- · General Protocol:
 - The test compound is prepared at the screening concentration.
 - The compound is incubated with a panel of assays, which are typically radioligand binding assays for receptors and transporters, and functional assays for enzymes.
 - The activity in the presence of the test compound is compared to a vehicle control to calculate the percentage of inhibition or stimulation. A common threshold for a significant "hit" is >50% inhibition.[2]

Conclusion

TP-472 is a valuable chemical probe for studying the functions of BRD9 and BRD7. Its cross-reactivity profile, as detailed in this guide, indicates a high degree of selectivity against the



broader bromodomain family, particularly the BET subfamily. However, at higher concentrations (10 μ M), some interactions with other protein classes, such as certain receptors and phosphodiesterases, have been observed.

When compared to other BRD9/7 inhibitors, **TP-472**'s selectivity profile is comparable to that of BI-9564 and I-BRD9, which also exhibit high selectivity over the BET family. BI-7273, while a potent dual BRD7/9 inhibitor, shows slightly more off-target activity on other bromodomains like CECR2. Researchers should consider these nuances when selecting a chemical probe for their studies. For experiments requiring the highest possible selectivity for BRD9 over BRD7, BI-9564 or I-BRD9 may be preferred, while BI-7273 is a potent tool for dual inhibition. **TP-472** represents a well-characterized probe with a favorable selectivity profile, and the data presented here should aid in the rigorous design and interpretation of experiments investigating the roles of BRD9 and BRD7 in health and disease.

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